molecular formula C12H19NO3S B226069 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide

2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide

Cat. No. B226069
M. Wt: 257.35 g/mol
InChI Key: RHHQXAMVEAHSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide, also known as MDL-72974A, is a sulfonamide compound that has been studied for its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, studies have shown that this compound acts as a blocker of the voltage-gated sodium channel subtype Nav1.7. Nav1.7 is a sodium channel that is mainly expressed in sensory neurons and plays a crucial role in pain sensation. By blocking Nav1.7, 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide reduces the excitability of sensory neurons and inhibits the transmission of pain signals.
Biochemical and Physiological Effects
2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide has been shown to have biochemical and physiological effects in different studies. In a study by Nishimura et al. (2005), 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide was found to reduce the activation of spinal astrocytes, which are involved in the development of neuropathic pain. In another study by Kawamata et al. (2003), 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide was found to reduce the expression of c-Fos, a marker of neuronal activation, in the spinal cord of rats with neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide in lab experiments is its high purity, which ensures the reproducibility of results. Another advantage is its specificity for Nav1.7, which allows for the investigation of the role of this sodium channel in different physiological and pathological conditions. However, one of the limitations of using 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide. One of the directions is to investigate its potential therapeutic applications in other conditions such as inflammatory pain and cancer pain. Another direction is to explore its pharmacokinetics and pharmacodynamics in different animal models and humans. Furthermore, the development of more potent and selective Nav1.7 blockers based on the structure of 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide may lead to the discovery of new analgesic drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide is a sulfonamide compound that has been studied for its potential therapeutic applications in the treatment of neuropathic pain. This compound has been synthesized using different methods, and its mechanism of action as a blocker of Nav1.7 has been investigated in various scientific research studies. 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide has been shown to have biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, future directions for the research on 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide have been discussed, highlighting its potential as a lead compound for the development of novel analgesic drugs.

Synthesis Methods

2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide can be synthesized using different methods. One of the methods involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. This method results in the formation of 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide as a white solid with a purity of more than 95%.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide has been studied for its potential therapeutic applications. One of the applications of this compound is in the treatment of neuropathic pain. In a study conducted by Nishimura et al. (2005), 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide was found to inhibit the activation of spinal astrocytes and reduce the mechanical allodynia in rats with neuropathic pain. Another study by Kawamata et al. (2003) showed that 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide has an analgesic effect on neuropathic pain in rats.

properties

Product Name

2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-5-6-13-17(14,15)12-8-10(3)9(2)7-11(12)16-4/h7-8,13H,5-6H2,1-4H3

InChI Key

RHHQXAMVEAHSKO-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC

Origin of Product

United States

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